Cas no 431917-58-7 (4-(1,3-benzoxazol-2-ylsulfanyl)methylphenyl benzoate)

4-(1,3-Benzoxazol-2-ylsulfanyl)methylphenyl benzoate is a specialized organic compound featuring a benzoxazole-thioether linkage and a benzoate ester group. Its unique structure imparts favorable chemical stability and reactivity, making it suitable for applications in advanced organic synthesis and material science. The benzoxazole moiety enhances thermal and photochemical resistance, while the thioether and ester functionalities provide versatility in further derivatization. This compound is particularly valuable in the development of high-performance polymers, liquid crystals, and photoactive materials. Its well-defined molecular architecture ensures consistent performance in research and industrial settings, where precise control over molecular interactions is critical.
4-(1,3-benzoxazol-2-ylsulfanyl)methylphenyl benzoate structure
431917-58-7 structure
商品名:4-(1,3-benzoxazol-2-ylsulfanyl)methylphenyl benzoate
CAS番号:431917-58-7
MF:C21H15NO3S
メガワット:361.413704156876
CID:6577734

4-(1,3-benzoxazol-2-ylsulfanyl)methylphenyl benzoate 化学的及び物理的性質

名前と識別子

    • 4-(1,3-benzoxazol-2-ylsulfanyl)methylphenyl benzoate
    • 4-((benzo[d]oxazol-2-ylthio)methyl)phenyl benzoate
    • Phenol, 4-[(2-benzoxazolylthio)methyl]-, 1-benzoate
    • インチ: 1S/C21H15NO3S/c23-20(16-6-2-1-3-7-16)24-17-12-10-15(11-13-17)14-26-21-22-18-8-4-5-9-19(18)25-21/h1-13H,14H2
    • InChIKey: BVPSRDXEYSXKIP-UHFFFAOYSA-N
    • ほほえんだ: C1(OC(=O)C2=CC=CC=C2)=CC=C(CSC2=NC3=CC=CC=C3O2)C=C1

4-(1,3-benzoxazol-2-ylsulfanyl)methylphenyl benzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0868-0072-10μmol
4-[(1,3-benzoxazol-2-ylsulfanyl)methyl]phenyl benzoate
431917-58-7 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0868-0072-1mg
4-[(1,3-benzoxazol-2-ylsulfanyl)methyl]phenyl benzoate
431917-58-7 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0868-0072-25mg
4-[(1,3-benzoxazol-2-ylsulfanyl)methyl]phenyl benzoate
431917-58-7 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0868-0072-20μmol
4-[(1,3-benzoxazol-2-ylsulfanyl)methyl]phenyl benzoate
431917-58-7 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0868-0072-2mg
4-[(1,3-benzoxazol-2-ylsulfanyl)methyl]phenyl benzoate
431917-58-7 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0868-0072-2μmol
4-[(1,3-benzoxazol-2-ylsulfanyl)methyl]phenyl benzoate
431917-58-7 90%+
2μl
$57.0 2023-05-17
A2B Chem LLC
BA63975-1mg
4-[(1,3-benzoxazol-2-ylsulfanyl)methyl]phenyl benzoate
431917-58-7
1mg
$245.00 2024-04-20
Life Chemicals
F0868-0072-5mg
4-[(1,3-benzoxazol-2-ylsulfanyl)methyl]phenyl benzoate
431917-58-7 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0868-0072-20mg
4-[(1,3-benzoxazol-2-ylsulfanyl)methyl]phenyl benzoate
431917-58-7 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0868-0072-30mg
4-[(1,3-benzoxazol-2-ylsulfanyl)methyl]phenyl benzoate
431917-58-7 90%+
30mg
$119.0 2023-05-17

4-(1,3-benzoxazol-2-ylsulfanyl)methylphenyl benzoate 関連文献

4-(1,3-benzoxazol-2-ylsulfanyl)methylphenyl benzoateに関する追加情報

4-(1,3-Benzoxazol-2-ylsulfanyl)methylphenyl Benzoate: An Overview of a Promising Compound in Pharmaceutical Research

4-(1,3-benzoxazol-2-ylsulfanyl)methylphenyl benzoate (CAS No. 431917-58-7) is a compound that has garnered significant attention in the field of pharmaceutical research due to its unique chemical structure and potential therapeutic applications. This compound belongs to the class of benzoxazoles, which are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. In this article, we will delve into the chemical structure, synthesis methods, biological activities, and recent research findings related to 4-(1,3-benzoxazol-2-ylsulfanyl)methylphenyl benzoate.

Chemical Structure and Synthesis

The chemical structure of 4-(1,3-benzoxazol-2-ylsulfanyl)methylphenyl benzoate is characterized by a benzoxazole ring linked to a phenyl group through a sulfur atom. The presence of the benzoxazole moiety imparts significant stability and reactivity to the molecule. The synthesis of this compound typically involves the reaction of 4-chloromethylbenzoic acid with 2-mercaptobenzoxazole in the presence of a base such as potassium carbonate. This reaction is often carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure high yields.

Biological Activities

One of the most notable biological activities of 4-(1,3-benzoxazol-2-ylsulfanyl)methylphenyl benzoate is its potential as an anti-inflammatory agent. Recent studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro. These findings suggest that 4-(1,3-benzoxazol-2-ylsulfanyl)methylphenyl benzoate could be a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory properties, 4-(1,3-benzoxazol-2-ylsulfanyl)methylphenyl benzoate has also been investigated for its antimicrobial activity. Research has demonstrated that this compound exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve the disruption of bacterial cell membranes, leading to cell death. This property makes 4-(1,3-benzoxazol-2-ylsulfanyl)methylphenyl benzoate a potential candidate for developing new antibiotics to combat drug-resistant bacterial strains.

Anticancer Potential

The anticancer potential of 4-(1,3-benzoxazol-2-ylsulfanyl)methylphenyl benzoate has also been explored in recent studies. In vitro experiments have shown that this compound can induce apoptosis in various cancer cell lines, including breast cancer cells (MCF-7), colon cancer cells (HCT116), and lung cancer cells (A549). The mechanism underlying this anticancer activity is believed to involve the modulation of key signaling pathways such as p53 and Bcl-2. These findings highlight the potential of 4-(1,3-benzoxazol-2-ylsulfanyl)methylphenyl benzoate as a lead compound for developing novel anticancer drugs.

Clinical Applications and Future Directions

While the preclinical data on 4-(1,3-benzoxazol-2-ylsulfanyl)methylphenyl benzoate are promising, further research is needed to translate these findings into clinical applications. Current efforts are focused on optimizing the pharmacokinetic properties of this compound to enhance its bioavailability and reduce potential side effects. Additionally, combination therapies involving 4-(1,3-benzoxazol-2-ylsulfanyl)methylphenyl benzoate and other drugs are being explored to maximize therapeutic efficacy.

In conclusion, 4-(1,3-benzoxazol-2-ylsulfanyl)methylphenyl benzoate (CAS No. 431917-58-7) is a multifaceted compound with significant potential in pharmaceutical research. Its anti-inflammatory, antimicrobial, and anticancer properties make it an attractive candidate for further development. As research in this area continues to advance, it is likely that new applications and therapeutic uses for this compound will be discovered.

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